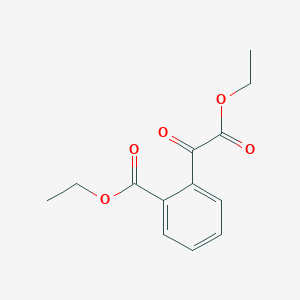

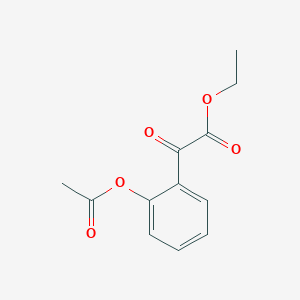

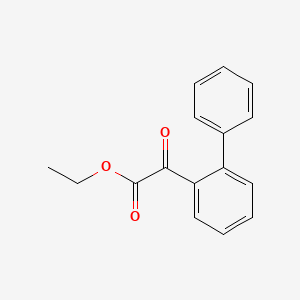

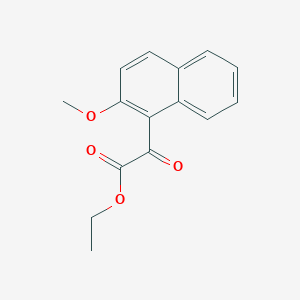

Ethyl 2-methoxy-1-naphthoylformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-methoxy-1-naphthoylformate (EMNF) is an organic compound belonging to the family of esters. It is a colorless, crystalline solid with a high boiling point and low melting point. EMNF has a wide range of applications in the field of scientific research and laboratory experiments due to its unique properties.

科学的研究の応用

Synthesis of Medicinal Intermediates

Ethyl 2-methoxy-1-naphthoylformate is involved in the synthesis of various medicinal intermediates, such as d-Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The synthesis process includes reactions like hydrolysis and dehydration to produce key intermediates required for the final compound. This demonstrates the compound's significance in creating effective pharmaceuticals (Lu Xian, 2000).

Fluorescence Spectral Studies

The interaction of compounds related to ethyl 2-methoxy-1-naphthoylformate with biological proteins like Bovine Serum Albumin (BSA) has been studied through fluorescence spectral data. These studies help understand how such compounds can interact with proteins, aiding in the development of diagnostic or therapeutic agents that target protein interactions (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).

Molecular Structure Analysis

The crystal and molecular structures of compounds closely related to ethyl 2-methoxy-1-naphthoylformate have been determined through single crystal X-ray diffraction. Such studies provide detailed insights into the molecular configurations and potential chemical reactivity of these compounds, contributing to the design of new materials or pharmaceuticals with desired properties (M. Kaur et al., 2012).

Reactions with Quinones

Ethyl 2-methoxy-1-naphthoylformate and its derivatives undergo various reactions with quinones, leading to products that involve addition, substitution, insertion, and molecular rearrangement. These reactions are significant in synthetic organic chemistry, providing pathways to synthesize complex molecules for pharmaceuticals or materials science (M. Chauhan, D. Mckinnon, R. G. Cooke, 1977).

Pharmacological Activities

Derivatives of ethyl 2-methoxy-1-naphthoylformate have been synthesized and tested for their anti-inflammatory activities, showcasing the compound's potential as a precursor for developing new therapeutic agents. Such studies are crucial for expanding the range of available medications to treat inflammation-related conditions (B. Berk et al., 2001).

特性

IUPAC Name |

ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)13-11-7-5-4-6-10(11)8-9-12(13)18-2/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRCZTZTSFVFEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641296 |

Source

|

| Record name | Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxy-1-naphthoylformate | |

CAS RN |

22531-51-7 |

Source

|

| Record name | Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。